molecular formula C₁₆H₂₁N B1155081 1-(2-Cyclohexylethyl)-1H-indole

1-(2-Cyclohexylethyl)-1H-indole

Cat. No.: B1155081
M. Wt: 227.34
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyclohexylethyl)-1H-indole is an indole derivative with a cyclohexylethyl group substituted at the 1-position of the indole ring. Its molecular formula is C₁₆H₂₁N, and it has a molecular weight of 227.34 g/mol (). This compound is primarily utilized in the synthesis of synthetic cannabinoid analogs, such as the JWH series, due to its structural resemblance to endogenous cannabinoid receptor ligands (). Notably, it is listed as a controlled substance under regulatory frameworks (e.g., RCS-8) due to its psychoactive properties (). The cyclohexylethyl group confers significant lipophilicity, enhancing blood-brain barrier (BBB) penetration, a critical feature for central nervous system (CNS)-targeting compounds ().

Properties

Molecular Formula

C₁₆H₂₁N

Molecular Weight

227.34

Origin of Product

United States

Scientific Research Applications

Cannabinoid Receptor Modulation

Research indicates that indole derivatives, including 1-(2-Cyclohexylethyl)-1H-indole, can act as selective modulators of cannabinoid receptors. Specifically, studies have shown that certain indole compounds exhibit high affinity for the CB2 receptor, which is implicated in anti-inflammatory and analgesic effects. For instance, a series of studies highlighted the potential of these compounds as anti-hyperalgesic and anti-allodynic medicines, suggesting their utility in treating pain conditions related to inflammation and neuropathy .

Nitric Oxide Synthase Inhibition

Another significant application of this compound is its role as an inhibitor of nitric oxide synthase (NOS). Compounds with this activity are valuable in treating various neurological disorders, including stroke and neurodegenerative diseases. The inhibition of neuronal nitric oxide synthase (nNOS) has been associated with therapeutic effects in conditions such as migraines and chronic pain syndromes .

Study on Cannabinoid Activity

A notable study examined the efficacy of various indole derivatives in behavioral tests related to cannabinoid activity. The results indicated that compounds with specific structural modifications, including cyclohexylethyl substitutions, demonstrated significant potency in displacing G protein activation markers, suggesting their potential as therapeutic agents in cannabinoid-related pathways .

Research on Pain Management

In another investigation focusing on pain management, this compound was evaluated for its effects on neuropathic pain models. The findings revealed that this compound exhibited notable analgesic properties, correlating with its ability to modulate cannabinoid receptor activity and inhibit nitric oxide synthesis. This dual action positions it as a promising candidate for further development in pain relief therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(2-cyclohexylethyl)-1H-indole and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 1-Position Key Properties
This compound C₁₆H₂₁N 227.34 2-Cyclohexylethyl High lipophilicity (logP ~4.5 estimated)
1-(4-Chlorophenyl)-1H-indole C₁₄H₁₀ClN 227.69 4-Chlorophenyl Melting point: 64–66°C ()
1-Butyl-1H-indole C₁₂H₁₅N 173.25 n-Butyl Used in organic synthesis ()
1-(2-Phenylethyl)-1H-indole C₁₆H₁₅N 221.30 Phenylethyl Aromatic, moderate lipophilicity
1-(2-Methoxybenzoyl)-1H-indole C₁₆H₁₃NO₂ 251.28 2-Methoxybenzoyl Polar due to ketone and methoxy groups
  • Lipophilicity : The cyclohexylethyl group in this compound increases lipophilicity compared to phenyl or smaller alkyl substituents, facilitating BBB penetration ().
  • Melting Points : Aromatic substituents (e.g., 4-chlorophenyl) raise melting points due to π-π stacking, whereas alkyl chains lower them ().
Cannabinoid Receptor Agonists

This compound serves as a precursor for synthetic cannabinoids (e.g., RCS-8) targeting CB1 and CB2 receptors, mimicking Δ⁹-THC effects (). In contrast:

  • 1-Butyl-1H-indole : Primarily a synthetic intermediate without direct psychoactive use ().
CNS-Targeting Therapeutics
  • 1-(Phenylsulfonyl)-1H-indole Derivatives : Designed as multi-target ligands for Alzheimer’s disease, inhibiting BChE (IC₅₀ = 90 nM) and 5-HT6 receptors (Kᵢ = 4.8 nM) (). The cyclohexylmethanamine moiety in compound 56 () improves BChE inhibition compared to benzylamine analogs, highlighting the role of bulky substituents in enzyme interactions.
  • 1-(2-Methoxybenzoyl)-1H-indole: Potential applications in serotonin receptor modulation due to the electron-donating methoxy group ().

Preparation Methods

Base-Mediated Alkylation

Reagents :

  • Indole, 2-cyclohexylethyl bromide, sodium hydride (NaH), dimethylformamide (DMF).
    Procedure :

  • Deprotonate indole with NaH (1.2 eq) in anhydrous DMF at 0°C under nitrogen16.

  • Add 2-cyclohexylethyl bromide (1.1 eq) dropwise and stir at 60°C for 12–24 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
    Yield : 34–58%16.

Key Considerations :

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the indolide anion16.

  • Side Reactions : Competing C-alkylation is minimized by using excess NaH and maintaining low temperatures during deprotonation.

Protective Group Strategies

To avoid regioselectivity issues, the indole nitrogen is temporarily protected before alkylation.

Tosyl Protection Approach

Reagents :

  • Indole, tosyl chloride (TsCl), triethylamine (TEA), 2-cyclohexylethyl bromide, K₂CO₃.
    Procedure :

  • Protect indole with TsCl (1.1 eq) in dichloromethane (DCM) and TEA (2 eq) at 0°C.

  • Alkylate the tosylated indole with 2-cyclohexylethyl bromide using K₂CO₃ in DMF at 80°C.

  • Deprotect with Mg/MeOH to yield 1-(2-cyclohexylethyl)-1H-indole.
    Yield : 45–62%.

Sodium Sulfonate Intermediate Method

Reagents :

  • Indole, sodium bisulfite, 2-cyclohexylethyl bromide, NaOH.
    Procedure :

  • Form 2-sodium sulfonate indoline via indole-bisulfite adduct.

  • Alkylate with 2-cyclohexylethyl bromide in ethanol/water.

  • Hydrolyze with NaOH (10%) to remove the sulfonate group.
    Yield : 78–91% (crude indole).

Transition Metal-Catalyzed Coupling

While less common, palladium-mediated methods enable modular synthesis.

Buchwald-Hartwig Amination

Reagents :

  • 3-Bromoindole, 2-cyclohexylethylamine, Pd₂(dba)₃, Xantphos, Cs₂CO₃.
    Procedure :

  • React 3-bromoindole with 2-cyclohexylethylamine using Pd₂(dba)₃ (5 mol%) and Xantphos in toluene at 110°C.

  • Purify via recrystallization from ethanol.
    Yield : 50–68%.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (HPLC)Scalability
Direct AlkylationNaH, DMF, 60°C34–58>90%Moderate
Tosyl ProtectionTsCl, K₂CO₃, DMF45–62>95%High
Sulfonate IntermediateNaOH, ethanol/water78–9185–90%Industrial
Buchwald-HartwigPd₂(dba)₃, toluene, 110°C50–68>92%Low

Advantages/Disadvantages :

  • Direct Alkylation : Simple but moderate yields due to competing side reactions16.

  • Protection Strategies : Higher purity but require additional steps.

  • Transition Metal : Precise but cost-prohibitive for large-scale synthesis.

Purification and Characterization

  • Chromatography : Silica gel (ethyl acetate/hexane, 1:4) resolves unreacted indole and alkylation byproducts.

  • Recrystallization : Ethanol/water (3:1) yields crystalline product with >99% purity.

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 7.62 (d, J = 8.1 Hz, 1H), 3.85 (t, J = 7.3 Hz, 2H), 1.72–1.25 (m, 11H).

    • HRMS : [M+H]⁺ calcd. for C₁₆H₂₁N: 227.1678, found: 227.167416.

Industrial-Scale Recommendations

The sodium sulfonate method (Patent CN105646324A) is optimal for kilogram-scale production due to:

  • Aqueous reaction conditions reducing organic solvent use.

  • Recyclable solvents (ethanol/water).

  • Minimal column chromatography requirements.

Emerging Techniques

  • Microwave-Assisted Alkylation : Reduces reaction time from 24 hours to 30 minutes at 100°C.

  • Flow Chemistry : Continuous processing improves yield consistency (89 ± 2%) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-cyclohexylethyl)-1H-indole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via N-alkylation of 1H-indole with 2-cyclohexylethyl halides. Key steps include:

  • Use of strong bases (e.g., NaH) in polar aprotic solvents like DMF or acetonitrile .
  • Optimization of temperature (60–80°C) to balance reaction rate and byproduct formation .
  • Purification via column chromatography to isolate the product from unreacted indole or di-alkylated byproducts .
    • Data Insight : Steric hindrance from the cyclohexylethyl group reduces reaction efficiency compared to smaller substituents (e.g., methyl or propyl). Yields typically range from 50–75% .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer :

  • NMR : 1H^1H-NMR distinguishes N-alkylation (loss of indole NH peak at ~8.5 ppm) and cyclohexyl proton signals (multiplet at 1.2–2.1 ppm) .
  • X-ray crystallography : Resolves steric interactions between the cyclohexyl group and indole ring, critical for understanding conformational stability .
  • HRMS : Validates molecular weight (C16_{16}H21_{21}N, MW 227.34 g/mol) with <2 ppm error .

Q. What are the primary biological targets of this compound derivatives in pharmacological studies?

  • Methodological Answer :

  • In vitro assays : Screen for cannabinoid receptor (CB1/CB2) binding affinity due to structural similarity to synthetic cannabinoids like RCS-8 .
  • Cytotoxicity studies : Use hepatocarcinoma cell lines (e.g., HepG2) to evaluate IC50_{50} values, noting substituent-dependent activity .
  • Molecular docking : Predict interactions with receptor pockets, emphasizing the role of the cyclohexylethyl group in hydrophobic binding .

Advanced Research Questions

Q. How can synthetic yields be improved for bulky N-alkylated indoles like this compound?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing reagent diffusion .
  • Phase-transfer catalysts : Use TBABr to stabilize intermediates in biphasic systems (e.g., H2_2O/DCM) .
  • DFT calculations : Predict optimal leaving groups (e.g., bromide vs. iodide) for alkylation based on transition-state energies .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in cytotoxicity data may arise from:

  • Solubility variations : Use standardized DMSO concentrations (<1% v/v) to avoid solvent-induced artifacts .
  • Cell line specificity : Compare activity across multiple lines (e.g., HepG2 vs. MCF-7) to identify tissue-selective effects .
  • Metabolic stability : Assess liver microsomal degradation to differentiate intrinsic vs. metabolism-dependent activity .

Q. What regulatory considerations apply to this compound in preclinical research?

  • Methodological Answer :

  • Controlled substance analogs : Classify under synthetic cannabinoid regulations (e.g., U.S. Schedule I, EU NPS legislation) due to structural similarity to RCS-8 .
  • Safety protocols : Follow OSHA/NIOSH guidelines for handling airborne particulates (use P95 respirators) and avoid drainage contamination .
  • Documentation : Maintain detailed synthetic logs and bioassay data for DEA/FDA compliance audits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.